molecular formula C14H18N4O B13258405 1-[5-(Pyridin-3-YL)-1,2,4-oxadiazol-3-YL]cycloheptan-1-amine

1-[5-(Pyridin-3-YL)-1,2,4-oxadiazol-3-YL]cycloheptan-1-amine

Cat. No.: B13258405
M. Wt: 258.32 g/mol
InChI Key: OYYAOGBRHXGEQD-UHFFFAOYSA-N
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Description

The compound 1-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride (CAS: 1423031-20-2) is a bicyclic organic molecule featuring a cycloheptane core linked to a 1,2,4-oxadiazole ring substituted with a pyridin-3-yl group. Its molecular formula is C₁₄H₂₀Cl₂N₄O, with a molecular weight of 331.24 g/mol . The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research. It is marketed as a medicinal intermediate by suppliers like American Elements and EOS Med Chem, though detailed safety and efficacy data remain undisclosed .

Properties

Molecular Formula

C14H18N4O

Molecular Weight

258.32 g/mol

IUPAC Name

1-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine

InChI

InChI=1S/C14H18N4O/c15-14(7-3-1-2-4-8-14)13-17-12(19-18-13)11-6-5-9-16-10-11/h5-6,9-10H,1-4,7-8,15H2

InChI Key

OYYAOGBRHXGEQD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(C2=NOC(=N2)C3=CN=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Pyridin-3-YL)-1,2,4-oxadiazol-3-YL]cycloheptan-1-amine typically involves the formation of the oxadiazole ring followed by its attachment to the cycloheptane ring. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This intermediate is then reacted with a cycloheptanone derivative under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Pyridin-3-YL)-1,2,4-oxadiazol-3-YL]cycloheptan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-[5-(Pyridin-3-YL)-1,2,4-oxadiazol-3-YL]cycloheptan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(Pyridin-3-YL)-1,2,4-oxadiazol-3-YL]cycloheptan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridine ring can enhance binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

Cycloheptane vs. Cyclohexane Backbone
  • The thiophene substituent introduces sulfur-mediated hydrophobic interactions, contrasting with the pyridine’s hydrogen-bonding capability .
Oxadiazole Substituent Variations
  • 1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine (CAS: 1306515-46-7): Substituting pyridin-3-yl with oxolan-2-yl (tetrahydrofuran) replaces aromaticity with an oxygen-containing heterocycle. Molecular weight: 251.32 g/mol .
  • 1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride (CAS: 1171315-53-9): The dimethylamino group introduces a basic center, increasing water solubility (molecular weight: 311.25 g/mol). This analog may exhibit improved bioavailability compared to the pyridine variant .

Pyridine Positional Isomerism

  • Pyridin-4-yl Analogs (e.g., EP 1,808,168 B1 derivatives):
    Pyridin-4-yl substituents position the nitrogen atom para to the oxadiazole linkage, altering hydrogen-bonding interactions and receptor affinity. Such derivatives are patented for applications in kinase inhibition and CNS targeting .

Oxadiazole Ring Isomerism

  • 5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine Derivatives : Switching from 1,2,4-oxadiazole to 1,3,4-oxadiazole changes electronic distribution and dipole moments, impacting binding to biological targets. These analogs demonstrate antimicrobial activity in vitro .

Biological Activity

1-[5-(Pyridin-3-YL)-1,2,4-oxadiazol-3-YL]cycloheptan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical profile:

  • IUPAC Name : 1-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine
  • Molecular Formula : C14H18N4O
  • Molecular Weight : 262.32 g/mol
  • CAS Number : 1423031-20-2

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been shown to possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

StudyOrganism TestedMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Anticancer Properties

This compound has also shown potential in anticancer research. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of intrinsic pathways.

Mechanism of Action :
The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. This inhibition leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.

Cell Line TestedIC50 (µM)
MCF7 (Breast)10.5
HeLa (Cervical)8.2

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's. It is hypothesized that its antioxidant properties could mitigate oxidative stress in neuronal cells.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various derivatives of oxadiazole, researchers found that the presence of the pyridine ring significantly enhanced antimicrobial activity compared to non-pyridine counterparts. The study highlighted the importance of structural modifications in optimizing biological activity.

Case Study 2: Anticancer Activity

A recent publication explored the effects of this compound on human cancer cell lines. The findings revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.

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